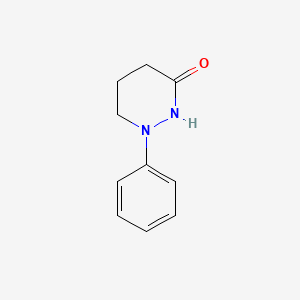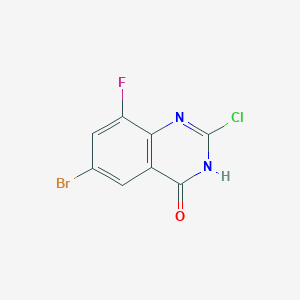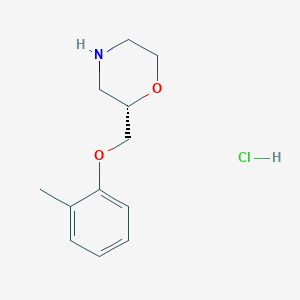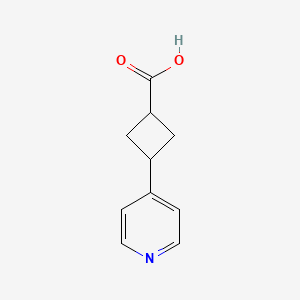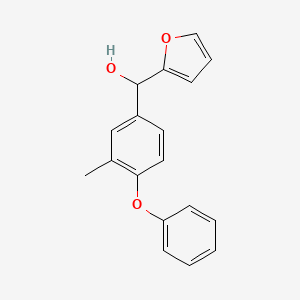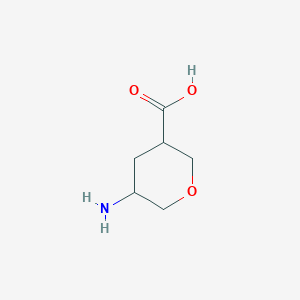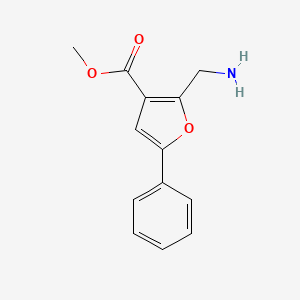
2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C13H13NO3 It is known for its unique structure, which includes a furan ring substituted with an aminomethyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a primary or secondary amine react with the furan ring.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group results in the corresponding amine.
Aplicaciones Científicas De Investigación
2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminomethyl-5-phenyl-furan-3-carboxylic acid: This compound lacks the methyl ester group but shares a similar core structure.
5-Phenylfuran-3-carboxylic acid: This compound lacks the aminomethyl group but retains the furan and phenyl groups.
Uniqueness
2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester is unique due to the presence of both the aminomethyl and methyl ester groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
methyl 2-(aminomethyl)-5-phenylfuran-3-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-16-13(15)10-7-11(17-12(10)8-14)9-5-3-2-4-6-9/h2-7H,8,14H2,1H3 |
Clave InChI |
CQBZEFRJWPAVQT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(OC(=C1)C2=CC=CC=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




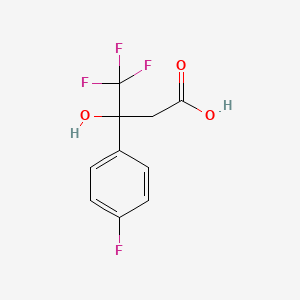

![Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11768961.png)
